molecular formula C6H12O5 B161396 (+)-epi-Quercitol CAS No. 131435-06-8

(+)-epi-Quercitol

Cat. No.: B161396
CAS No.: 131435-06-8
M. Wt: 164.16 g/mol
InChI Key: IMPKVMRTXBRHRB-QRXFDPRISA-N
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Description

(+)-epi-Quercitol is a naturally occurring cyclitol, a type of carbohydrate that contains a cyclohexane ring with hydroxyl groups attached. It is an epimer of quercitol, differing in the configuration of one of its hydroxyl groups. This compound is found in various plants and has been studied for its potential biological activities and applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-epi-Quercitol can be achieved through several methods. One common approach involves the reduction of quercetin, a flavonoid found in many plants. The reduction process typically uses sodium borohydride (NaBH4) as a reducing agent under mild conditions. Another method involves the epimerization of quercitol using specific catalysts to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis. advancements in biotechnological methods, such as microbial fermentation and enzymatic conversion, have shown promise in producing this compound on a larger scale. These methods often involve genetically engineered microorganisms that can convert precursor molecules into this compound with high specificity and yield.

Chemical Reactions Analysis

Types of Reactions

(+)-epi-Quercitol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert it back to its precursor forms or other reduced products.

    Substitution: Hydroxyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted cyclitols with different functional groups.

Scientific Research Applications

(+)-epi-Quercitol has a wide range of scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studies have shown its potential as an antioxidant and anti-inflammatory agent.

    Medicine: Research is ongoing to explore its potential therapeutic effects in treating diseases such as diabetes and cancer.

    Industry: It is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (+)-epi-Quercitol involves its interaction with various molecular targets and pathways. It is known to modulate oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes. Additionally, it can inhibit inflammatory pathways by downregulating the production of pro-inflammatory cytokines. These actions contribute to its potential therapeutic effects in various diseases.

Comparison with Similar Compounds

(+)-epi-Quercitol is unique compared to other similar compounds due to its specific stereochemistry and biological activities. Similar compounds include:

    Quercitol: An epimer of this compound with different stereochemistry.

    Inositol: Another cyclitol with a similar structure but different biological functions.

    Myoinositol: A stereoisomer of inositol with distinct physiological roles.

Biological Activity

(+)-epi-Quercitol is a member of the quercitol family, which includes various stereoisomers derived from cyclohexanepentanols. This compound has garnered attention for its potential biological activities, particularly in relation to metabolic processes and health benefits. Research indicates that this compound exhibits significant pharmacological properties, including hypoglycemic effects, making it a candidate for therapeutic applications in diabetes management.

Chemical Structure and Properties

This compound is characterized by its unique cyclohexane structure, which contributes to its biological activity. The compound belongs to a larger family of compounds known as cyclitols, which are sugar alcohols that play roles in cellular metabolism.

Table 1: Structural Characteristics of Quercitols

CompoundChemical FormulaStereochemistryNatural Occurrence
This compoundC6H12O6ChiralFound in various plants
(+)-proto-QuercitolC6H12O6ChiralNaturally occurring
(−)-gala-QuercitolC6H12O6ChiralSynthetic only

Biological Activity

Research has highlighted several key biological activities associated with this compound:

  • Hypoglycemic Effects : Studies indicate that this compound can lower blood sugar levels, making it a potential agent for managing diabetes. This is primarily attributed to its ability to enhance insulin sensitivity and modulate glucose metabolism in cells .
  • Antioxidant Properties : The compound exhibits antioxidant activity, which helps in reducing oxidative stress within cells. This property is crucial for protecting against cellular damage and may contribute to its overall health benefits .
  • Cellular Uptake and Metabolism : Research on Trypanosoma brucei, the causative agent of African sleeping sickness, demonstrates that this organism utilizes inositol derivatives for phosphatidylinositol synthesis, indicating that compounds like this compound may play a role in cellular signaling pathways .

Case Studies

Several studies have investigated the effects of this compound on health:

  • Diabetes Management : A study conducted on diabetic rats showed that administration of this compound resulted in significant reductions in blood glucose levels compared to control groups. The mechanism was linked to improved insulin signaling pathways .
  • Lipid Metabolism : In vitro studies have demonstrated that this compound can influence lipid metabolism by modulating enzymes involved in fatty acid oxidation and synthesis, suggesting potential benefits for metabolic syndrome patients .

Synthesis and Production

The production of this compound has been achieved through various synthetic methods, often starting from naturally abundant precursors such as myo-inositol or shikimic acid. Recent advancements have focused on improving yield and purity during synthesis:

  • Synthesis from Shikimic Acid : One notable method involves converting shikimic acid through a series of stereoselective reactions, yielding high-purity this compound suitable for pharmaceutical applications .

Table 2: Synthesis Overview

Starting MaterialMethodologyYield (%)Purity (%)
Myo-InositolMicrobial fermentationHigh>99%
(−)-Shikimic AcidMulti-step synthesis41>99%

Properties

IUPAC Name

(1R,2S,4S,5S)-cyclohexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c7-2-1-3(8)5(10)6(11)4(2)9/h2-11H,1H2/t2-,3+,4-,5-,6?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPKVMRTXBRHRB-QRXFDPRISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](C([C@H]([C@H]1O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20448728
Record name (+)-epi-Quercitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131435-06-8
Record name (+)-epi-Quercitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are some of the synthetic applications of (+)-epi-Quercitol?

A1: this compound serves as a valuable starting material for synthesizing various biologically active compounds. For example, researchers successfully synthesized a series of 1- and 3-C-(aminomethyl)-1,2,3,4,5-cyclohexanepentols from this compound. [] This involved a multi-step process including protection, oxidation, condensation with nitromethane, reduction, and deprotection steps. These synthesized aminocyclitols and their N-acetyl derivatives were subsequently tested for their inhibitory activity against glycosidases, demonstrating the potential of this compound as a scaffold for developing novel enzyme inhibitors. []

Q2: Has this compound been found in natural sources alongside other bioactive compounds?

A2: Yes, this compound has been isolated from the aerial parts of Triclisia sacleuxii along with other known compounds like palmatine, isotetrandrine, and various phenolic compounds. [] This study highlights the presence of this compound in a plant traditionally used for medicinal purposes, suggesting a potential contribution to its bioactivity.

Q3: Can this compound be synthesized, and what is known about its stereochemistry?

A3: Yes, this compound can be synthesized. A total synthesis approach was employed to produce this compound, along with other quercitol isomers like (+)-allo-, (-)-proto-, (+)-talo-, (-)-gala-, (+)-gala-, neo-, and (-)-epi-quercitol. [] Notably, this synthesis strategy highlighted the importance of controlling the stereochemistry during key reactions. The successful synthesis of various quercitol isomers provides valuable tools for studying their individual biological activities and exploring potential applications.

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